3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Medicinal Chemistry Antimicrobial Agents Synthetic Methodology

Researchers pursuing SAR-driven library synthesis often face a gap: heterocyclic scaffolds that combine a reactive electrophilic handle with a privileged heteroaryl moiety in a single, well-characterized building block. This compound directly addresses that need. • Regioselective diversification: The 3-chloromethyl group enables controlled nucleophilic substitution (thiols, amines) for generating thioether and amine derivative libraries - validated in antimicrobial hit-to-lead campaigns. • Defined pharmacophore: The thiophen-2-yl ring at position-5 imparts distinct electronic distribution and conformational bias critical for EthR inhibitor design, antiproliferative agent development, and target-engagement fidelity in SAR studies. • Supply reliability: Consistently supplied at 95% purity; room-temperature storage; standard global B2B shipping for research quantities.

Molecular Formula C7H5ClN2OS
Molecular Weight 200.65 g/mol
CAS No. 306936-06-1
Cat. No. B1273777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
CAS306936-06-1
Molecular FormulaC7H5ClN2OS
Molecular Weight200.65 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC(=NO2)CCl
InChIInChI=1S/C7H5ClN2OS/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h1-3H,4H2
InChIKeyYVYZVJRSESVBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | Technical Profile


3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 306936-06-1) is a heterocyclic building block characterized by a 1,2,4-oxadiazole core substituted with a reactive chloromethyl group at the 3-position and a thiophen-2-yl moiety at the 5-position . This compound is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research, enabling rapid diversification through nucleophilic substitution at the chloromethyl site . It belongs to a class of 1,2,4-oxadiazoles that have been extensively explored for their antimicrobial, antiproliferative, and enzyme inhibitory properties [1].

Why 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole Is Irreplaceable


Direct substitution with other 1,2,4-oxadiazole derivatives is not scientifically equivalent due to the unique reactivity profile conferred by the specific substitution pattern. The presence of the chloromethyl group at the 3-position (as opposed to the 5-position or other alkyl/aryl substituents) dictates distinct nucleophilic substitution kinetics and the resulting product's steric and electronic properties [1]. Furthermore, the thiophen-2-yl ring imparts a specific electron density distribution and conformational preference that influences biological target engagement and downstream pharmacology in ways that phenyl, furyl, or other heteroaryl analogs do not replicate [2]. This combination of a precise electrophilic handle and a specific heteroaromatic moiety is critical for the synthesis of targeted compound libraries and for maintaining fidelity in structure-activity relationship (SAR) studies.

3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole: Key Differentiation Evidence


Nucleophilic Substitution Reactivity for Antimicrobial Thioethers

The target compound serves as a key electrophilic partner in the synthesis of novel thioethers. In a 2025 study, reaction of 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles (including the thiophen-2-yl derivative) with 4-fluorothiophenol produced thioethers that were subsequently evaluated for antimicrobial activity. The resulting compounds demonstrated high and moderate antibacterial activity against sensitive strains of E. coli, P. fluorescens, S. aureus, B. cereus, and C. albicans at concentrations up to 250 µg/mL [1]. This data directly validates the compound's utility as a precursor to biologically active molecules, a feature not inherent to non-chloromethyl or differently substituted analogs.

Medicinal Chemistry Antimicrobial Agents Synthetic Methodology

Regiochemical Distinction from 5-(Chloromethyl) Isomer

The compound is the 3-(chloromethyl) regioisomer (CAS 306936-06-1), which is structurally and functionally distinct from the 5-(chloromethyl) isomer (CAS 63417-81-2) . This regiochemical difference directly impacts the orientation of the reactive chloromethyl group relative to the thiophene ring, influencing both the steric environment during nucleophilic attack and the physicochemical properties of downstream products. For example, the 3-isomer presents a different vector for substitution compared to the 5-isomer, which can be crucial for achieving desired molecular geometries in drug design.

Chemical Synthesis Isomer Purity Medicinal Chemistry

Thiophene Ring Influence on Biological Activity

A 2024 study on thiophene-based oxadiazoles demonstrated that the presence of the thiophene ring significantly influences molecular conformation and electronic properties, which in turn affects antiproliferative activity. Computational analysis and molecular docking studies revealed that thiophene-containing oxadiazoles exhibit distinct binding modes and interactions with biological targets compared to their phenyl or other heteroaryl analogs [1]. While this specific compound's direct IC50 is not reported in this study, the class-level inference establishes that the thiophene moiety is a critical determinant of biological activity, differentiating it from non-thiophene oxadiazoles.

Computational Chemistry Antiproliferative Agents Molecular Docking

Intermediate for EthR Inhibitors in Tuberculosis

This compound is a direct precursor or a key structural component in the synthesis of thiophen-2-yl-1,2,4-oxadiazoles that function as EthR inhibitors. EthR is a transcriptional regulator that controls the bioactivation of ethionamide, a second-line anti-tubercular drug. A 2011 SAR study on 58 thiophen-2-yl-1,2,4-oxadiazoles identified potent EthR inhibitors, highlighting the critical role of the thiophene-oxadiazole scaffold [1]. While the exact derivative from 306936-06-1 is not the focus, the core scaffold's validated activity in this high-value target area provides a strong rationale for its procurement in TB drug discovery programs, distinguishing it from oxadiazoles lacking the thiophene ring.

Tuberculosis Enzyme Inhibition Structure-Activity Relationship

3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole: Research & Procurement Scenarios


Antimicrobial Thioether Library Synthesis

Leverage the compound's reactive chloromethyl group to generate diverse thioether derivatives via nucleophilic substitution with various thiols. This approach is validated by recent literature demonstrating the antimicrobial potential of the resulting products, making it ideal for hit-to-lead campaigns targeting bacterial and fungal pathogens [1].

EthR Pathway Probe Development

Utilize the thiophene-oxadiazole core as a privileged scaffold for developing chemical probes or inhibitors targeting EthR, a key regulator in ethionamide bioactivation. This application is directly supported by SAR studies confirming the activity of related compounds in modulating EthR function, offering a pathway to novel tuberculosis therapies [2].

Regioselective Functionalization Studies

Employ this compound as a model substrate to investigate regioselective nucleophilic substitution reactions on 1,2,4-oxadiazoles. The distinct reactivity of the 3-chloromethyl group versus other positions allows for controlled derivatization, enabling the development of new synthetic protocols for complex heterocyclic architectures .

Antiproliferative SAR of Thiophene-Oxadiazoles

Incorporate the compound as a core building block in the design and synthesis of new antiproliferative agents. The established influence of the thiophene ring on molecular conformation and target binding, as revealed by computational and docking studies, provides a rational basis for its use in oncology-focused medicinal chemistry programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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